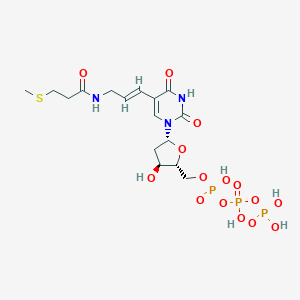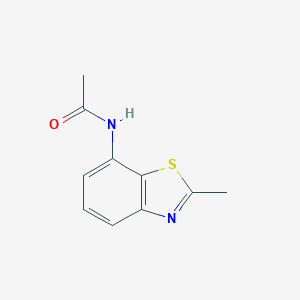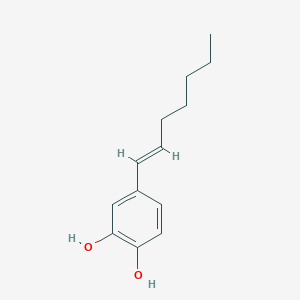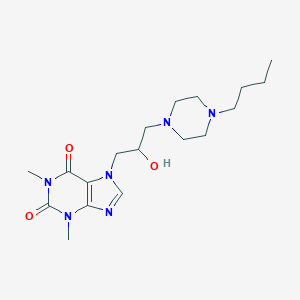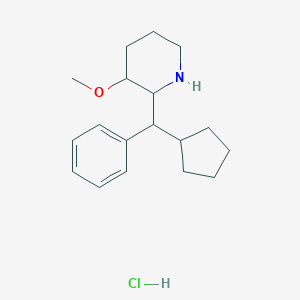
3-Ethyl-2-methyl-1-penten
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethylene/4-methyl-1-pentene copolymers, which share similar structural characteristics with 1-pentene, 3-ethyl-2-methyl-, employs catalyst systems such as Ti(IV) diisopropoxy complex and methylalumoxane. These systems facilitate the incorporation of branched alkenes into the polymer chain, affecting the copolymer's structure and properties (Canetti, Leone, Ricci, & Bertini, 2015).
Molecular Structure Analysis
The molecular structure of copolymers synthesized from ethylene and 4-methyl-1-pentene is characterized by NMR, DSC, WAXD, and SAXS techniques. These analyses reveal that the structure and thermal behavior of the copolymers are heavily influenced by the composition and monomer sequence distribution, with a noticeable decrease in crystallinity as the content of the branched alkene increases (Canetti et al., 2015).
Chemical Reactions and Properties
Ethylene/4-methyl-1-pentene copolymers exhibit complex chemical behaviors due to their unique chain architecture. The synthesis and properties of these copolymers, analyzed through 13C NMR, elucidate the mechanism of chain-walking and the influence of branched structures on polymer properties, such as branching distribution and regio- and stereoregularity (Losio et al., 2008; Losio, Leone, Bertini, Ricci, Sacchi, & Boccia, 2014).
Physical Properties Analysis
The physical properties, including crystallinity and thermal behavior, of copolymers derived from ethylene and branched alkenes are significantly influenced by the alkene's structure. The crystallinity decreases with an increase in the branched alkene content, impacting the material's thermal stability and melting behavior (Canetti et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“3-Ethyl-2-methyl-1-penten” ist eine organische Verbindung, die als Ausgangsstoff oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden könnte .
Forschung und Entwicklung
Diese Verbindung kann in der Laborforschung und -entwicklung eingesetzt werden. Wissenschaftler können ihre Eigenschaften und Reaktionen mit anderen Stoffen untersuchen .
Gaschromatographie
“this compound” kann als analytischer Referenzstandard für die Quantifizierung des Analyten in Atemluftproben mit der Gaschromatographie-Technik verwendet werden .
Thermochemische Datensammlung
Die Verbindung kann bei der Erfassung thermochemischer Daten verwendet werden. Ihre Verbrennungs- und Bildungswärme können gemessen und für verschiedene Berechnungen verwendet werden .
Umweltprüfungen
Sie kann in Umweltprüfungen verwendet werden, um ihr Verhalten und ihre Auswirkungen zu untersuchen, wenn sie in die Umwelt freigesetzt wird .
Industrielle Anwendungen
In der Industrie könnte es möglicherweise bei der Produktion von Polymeren, Harzen und anderen Materialien verwendet werden .
Eigenschaften
IUPAC Name |
3-ethyl-2-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHYSWOBXEIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173481 | |
| Record name | 1-Pentene, 3-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19780-66-6 | |
| Record name | 3-Ethyl-2-methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentene, 3-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentene, 3-ethyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentene, 3-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2-methyl-1-pentene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 1-Pentene, 3-ethyl-2-methyl- in Toona sinensis Roem?
A: The study by [] identified 53 volatile compounds in Toona sinensis Roem, including 1-Pentene, 3-ethyl-2-methyl-, which constituted 2.86% of the total volatile compounds. This research contributes to a deeper understanding of the chemical profile of this plant, which is known for its culinary and medicinal uses. While the specific role of 1-Pentene, 3-ethyl-2-methyl- in the plant is not explored in this study, its presence adds to the complex aroma profile of the plant, which is an essential aspect of its culinary value. Further research could investigate if this compound contributes to the perceived flavor or aroma of the plant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




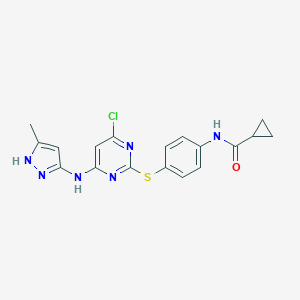
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
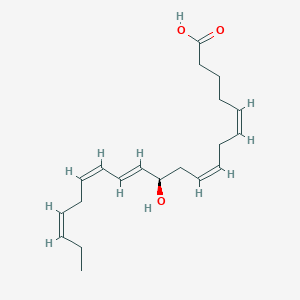
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
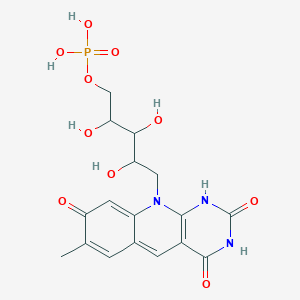
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
